1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 143978-66-9
VCID: VC2345288
InChI: InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid

CAS No.: 143978-66-9

Cat. No.: VC2345288

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid - 143978-66-9

Specification

CAS No. 143978-66-9
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Standard InChI InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Standard InChI Key POJYGQHOQQDGQZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O

Introduction

Chemical Properties and Identification

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is characterized by specific chemical and physical properties that make it valuable for research applications. Table 1 summarizes the key identification parameters of this compound.

Table 1: Identification Parameters of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid

ParameterValue
CAS Number143978-66-9
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
IUPAC Name1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1C(C(=O)O)CC2CCCCC21

The compound features an octahydroindole core structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functionality at the 2-position . This structural arrangement provides the compound with specific chemical characteristics and reactivity patterns that are valuable in synthetic organic chemistry.

Stereochemistry and Isomeric Forms

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid can exist in multiple stereoisomeric forms due to the presence of several stereogenic centers in its structure. The stereochemistry significantly influences the compound's biological activity and chemical properties.

Major Stereoisomers

Several stereoisomers of this compound have been identified and are commercially available:

  • (2R,3aS,7aS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid (CAS: 1217525-04-6)

  • (2S,3aS,7aS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid (CAS: 109523-13-9)

The (2S,3aS,7aS) isomer is also commonly referred to as Boc-Oic-OH in peptide chemistry, where it serves as a constrained amino acid building block . Each stereoisomer exhibits unique spatial arrangements that can affect their reactivity, binding properties, and biological activities.

Table 2: Comparison of Major Stereoisomers

StereoisomerCAS NumberSMILES NotationTypical Applications
(2R,3aS,7aS)1217525-04-6CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(O)=OPeptide synthesis, medicinal chemistry
(2S,3aS,7aS)109523-13-9CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OConstrained amino acid in peptide chemistry

The specific stereochemistry of these isomers is critical for their application in the synthesis of bioactive molecules, as the spatial arrangement can significantly impact molecular recognition and binding characteristics in biological systems .

Synthesis Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid typically involves a multi-step process starting from indole derivatives. The key synthetic steps include:

General Synthetic Route

  • Formation of the octahydroindole core structure

  • Introduction of the carboxylic acid functionality at the 2-position

  • Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group

The synthesis typically begins with the formation of the octahydroindole framework, which can be achieved through catalytic hydrogenation of indole or indoline derivatives. The carboxylic acid functionality is then introduced at the 2-position, followed by protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Stereoselective Synthesis

For the preparation of specific stereoisomers, stereoselective synthesis methods are employed. These methods often involve:

  • Use of chiral catalysts or auxiliaries

  • Diastereoselective hydrogenation

  • Resolution of racemic mixtures

  • Stereoselective functionalization of preformed octahydroindole scaffolds

These approaches allow for the controlled synthesis of specific stereoisomers with high enantiomeric and diastereomeric purity, which is essential for applications in medicinal chemistry and peptide synthesis.

Applications in Organic Synthesis and Medicinal Chemistry

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid has garnered significant attention due to its versatile applications in organic synthesis and drug discovery.

Building Block in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to several key attributes:

  • The Boc protecting group provides temporary protection of the indole nitrogen, allowing for selective functionalization at other positions

  • The carboxylic acid functionality enables coupling reactions, particularly in peptide synthesis

  • The rigid bicyclic structure imparts conformational constraints that can be exploited in the design of molecules with specific three-dimensional architectures

These properties make it a versatile synthetic intermediate for the preparation of complex molecules with diverse applications.

Applications in Medicinal Chemistry

In medicinal chemistry, 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid and its derivatives have shown promise in several areas:

  • As scaffolds for the development of enzyme inhibitors

  • As building blocks for peptidomimetic compounds

  • As precursors for bioactive molecules targeting various therapeutic areas

The constrained structure of the octahydroindole core can impart specific conformational properties to peptides and peptidomimetics, potentially enhancing their binding affinity and selectivity for biological targets .

PropertyValueSource
Physical StateSolid
DensityNot specifically reported for this compound
SolubilitySoluble in most organic solvents (DMSO, methanol, dichloromethane)
Melting PointNot specifically reported
Purity (Commercial)Typically ≥95%
SupplierCatalog NumberStereoisomerPurityPrice (if available)
VulcanchemVC2345288Not specifiedNot specifiedNot provided
ChemShuttle168288(2R,3aS,7aS)95%$4,800.00
AChemBlockS79918Not specified97%Not provided
GlpBioGF53102(2R)Not specifiedNot provided

The pricing can vary significantly depending on the stereochemical purity, quantity, and supplier. Researchers are advised to contact suppliers directly for current pricing and availability information.

Research Applications and Future Perspectives

Current research indicates several promising applications and future directions for 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid in chemical and pharmaceutical research.

Current Research Applications

The compound has been utilized in various research contexts:

  • As a building block in the synthesis of bioactive molecules

  • In the development of constrained amino acid analogs for peptide-based drug discovery

  • As a structural component in the design of enzyme inhibitors

The unique conformational properties of the octahydroindole framework make it particularly valuable for applications requiring specific three-dimensional arrangements of functional groups.

Future Research Directions

Emerging research suggests several promising directions for future investigations:

  • Development of novel synthetic methodologies for stereoselective preparation of octahydroindole derivatives

  • Exploration of the compound's potential in targeted drug delivery systems

  • Investigation of its applications in the development of peptidomimetic therapeutics

  • Study of structure-activity relationships of derivatives to optimize biological activity

These research directions highlight the ongoing importance of this compound in advancing chemical and pharmaceutical sciences.

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